

Physical and chemical properties of 1,2,3-Triphenylguanidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,2,3-Triphenylguanidine**

Cat. No.: **B1663917**

[Get Quote](#)

An In-Depth Technical Guide to **1,2,3-Triphenylguanidine**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,2,3-Triphenylguanidine** (TPG), a significant organic compound utilized across various industrial and research sectors. The document details its structural characteristics, solubility, and spectral data, offering a foundational understanding for laboratory and industrial applications. Furthermore, this guide presents a detailed synthesis protocol, explores its reactivity and catalytic potential, and discusses its primary applications, particularly as a vulcanization accelerator in the rubber industry and as a versatile intermediate in organic synthesis. Toxicological data and safety information are also included to ensure responsible handling and to provide a complete profile for researchers, scientists, and drug development professionals.

Introduction

1,2,3-Triphenylguanidine (CAS No: 101-01-9) is a substituted guanidine derivative characterized by a central guanidine core bonded to three phenyl groups.^{[1][2]} This structural feature imparts a unique combination of basicity and steric hindrance, influencing its reactivity and catalytic activity. The compound typically presents as a white to off-white crystalline powder and has found significant utility as an accelerator in the vulcanization of rubber, enhancing the durability and elasticity of the final product.^{[3][4]} Beyond its industrial applications, TPG serves

as a valuable intermediate in organic synthesis, facilitating the construction of complex molecular architectures. This guide aims to provide an in-depth technical resource on **1,2,3-Triphenylguanidine**, consolidating its physical and chemical properties, synthesis, applications, and safety considerations.

Physical Properties

A thorough understanding of the physical properties of **1,2,3-Triphenylguanidine** is essential for its handling, storage, and application in various experimental and industrial settings.

General Characteristics

1,2,3-Triphenylguanidine is a white to very pale yellow crystalline powder under standard conditions.^{[3][5]} It is combustible and should be stored in a cool, dark, and dry place to maintain its stability.^[6]

Tabulated Physical Data

The key physical properties of **1,2,3-Triphenylguanidine** are summarized in the table below, with data compiled from various chemical databases and literature sources.

Property	Value	Reference(s)
Molecular Formula	C ₁₉ H ₁₇ N ₃	[7]
Molecular Weight	287.36 g/mol	[2]
CAS Number	101-01-9	[7]
Appearance	White to off-white crystalline powder	[3][6]
Melting Point	144 - 147 °C	[6][8]
Boiling Point	419.66 °C (estimated)	[6]
Density	1.16 g/cm ³	[6]
pKa (predicted)	9.10 ± 0.10	[6]

Solubility Profile

The solubility of **1,2,3-Triphenylguanidine** is a critical parameter for its use in synthesis and formulation. It is slightly soluble in water but demonstrates good solubility in several organic solvents.[6][9]

Solvent	Solubility	Reference(s)
Water	Slightly soluble	[6]
Ethanol	Soluble	[9]
Acetone	Soluble	[9]
Chloroform	Soluble	[9]

The solubility in organic solvents is attributed to its largely non-polar triphenyl structure, while the slight aqueous solubility is due to the polar guanidine core. The solubility can be influenced by temperature and the pH of the medium.[9]

Chemical Properties and Reactivity

The chemical behavior of **1,2,3-Triphenylguanidine** is largely dictated by the guanidine functional group and the attached phenyl rings.

Basicity and Reactivity with Acids

The guanidine moiety is one of the strongest organic bases, and consequently, **1,2,3-Triphenylguanidine** exhibits basic properties. It readily reacts with acids to form the corresponding guanidinium salts. This basicity is central to its role as a catalyst in various organic transformations.

Stability and Decomposition

1,2,3-Triphenylguanidine is stable under normal ambient conditions. However, it is incompatible with strong oxidizing agents.[5] Studies have shown that it can degrade in solution upon prolonged storage at room temperature, highlighting the need for proper sample handling in analytical applications.[10]

Catalytic Activity

Guanidine derivatives are recognized as potent organocatalysts. **1,2,3-Triphenylguanidine** can function as a Brønsted base catalyst by deprotonating a pronucleophile to generate a more reactive species. Additionally, it can act as a bifunctional catalyst, activating both the nucleophile and the electrophile through hydrogen bonding interactions.^{[1][11]} The catalytic mechanism can also involve nucleophilic attack by the imine nitrogen of the guanidine core to form a reactive intermediate.^[1]

Spectral Data for Structural Elucidation

Spectroscopic analysis is indispensable for the identification and characterization of **1,2,3-Triphenylguanidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, published NMR spectrum for **1,2,3-triphenylguanidine** was not found in the provided search results, the PubChem database indicates the availability of ¹H and ¹³C NMR spectra.^[12] These spectra would be characterized by aromatic proton signals in the ¹H NMR spectrum and corresponding aromatic and guanidinium carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of **1,2,3-Triphenylguanidine** provides information about its functional groups. Key absorptions would include N-H stretching vibrations and C=N stretching of the guanidine core, as well as characteristic peaks for the aromatic C-H and C-C bonds of the phenyl rings. The NIST WebBook and PubChem provide access to its IR spectrum.^[12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **1,2,3-Triphenylguanidine**. The mass spectrum, available on PubChem, shows the molecular ion peak and fragmentation patterns characteristic of the triphenylguanidine structure.^[12] A recent study also details the mass spectrometry parameters for its detection in biological matrices.^[10]

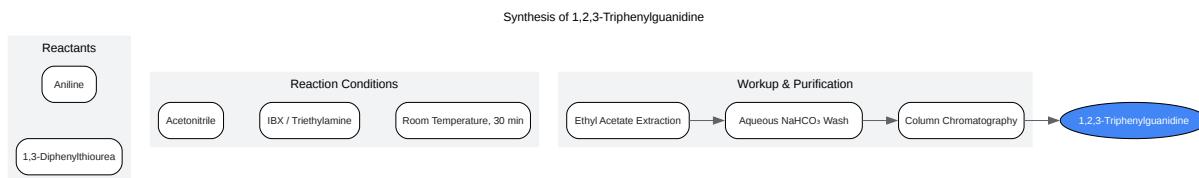
Synthesis Protocol

The synthesis of **1,2,3-Triphenylguanidine** can be achieved through various methods. A common and efficient laboratory-scale synthesis involves the oxidative condensation of a disubstituted thiourea with an amine.

Experimental Methodology

The following protocol is a general procedure for the synthesis of guanidines from thiourea precursors.[\[2\]](#)

Materials:


- 1,3-Diphenylthiourea (5 mmol)
- Aniline (5 mmol)
- Acetonitrile (10 mL)
- o-Iodoxybenzoic acid (IBX) (5.5 mmol)
- Triethylamine (15 mmol)
- Ethyl acetate
- 10% aqueous sodium bicarbonate solution

Step-by-Step Procedure:

- In a round-bottom flask, dissolve 1,3-diphenylthiourea and aniline in acetonitrile.
- With continuous stirring at room temperature, add a solution of IBX in triethylamine dropwise over a period of 10 minutes.
- Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
- Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (2 x 15 mL).

- Wash the combined organic layers with 10% aqueous sodium bicarbonate solution (2 x 15 mL) to remove any acidic byproducts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel to obtain pure **1,2,3-Triphenylguanidine**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A schematic workflow for the synthesis of **1,2,3-Triphenylguanidine**.

Applications in Research and Industry

1,2,3-Triphenylguanidine has established applications in both industrial manufacturing and chemical research.

Rubber Vulcanization

The primary industrial use of TPG is as a secondary accelerator in the vulcanization of rubber. [3] It enhances the cross-linking process, leading to improved mechanical properties of the rubber, such as increased strength, elasticity, and durability.

Organic Synthesis

In the realm of organic chemistry, TPG serves as a versatile building block and intermediate.[\[3\]](#) [\[6\]](#) Its guanidine core can be incorporated into various molecular frameworks to synthesize a wide range of organic compounds, including heterocyclic systems.

Toxicology and Safety

A comprehensive understanding of the toxicological profile and safe handling procedures for **1,2,3-Triphenylguanidine** is crucial for its responsible use.

Hazard Classification

According to the Globally Harmonized System (GHS), **1,2,3-Triphenylguanidine** is classified with the following hazards:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[\[12\]](#)
- Skin Irritation (Category 2): Causes skin irritation.[\[6\]](#)
- Serious Eye Irritation (Category 2A): Causes serious eye irritation.[\[6\]](#)
- Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[\[6\]](#)

Human Exposure and Biological Effects

Recent environmental and biomonitoring studies have detected **1,2,3-Triphenylguanidine** in indoor dust and human urine, suggesting widespread human exposure.[\[10\]](#)[\[13\]](#) Toxicological studies have linked dermal exposure to TPG with allergic contact dermatitis.[\[10\]](#) While specific pharmacological data for TPG is limited, the broader class of guanidine derivatives is known to possess a wide range of biological activities. The environmental presence and potential for human exposure underscore the importance of further toxicological evaluation.

Conclusion

1,2,3-Triphenylguanidine is a compound with significant utility in both industrial and academic settings. Its well-characterized physical and chemical properties, coupled with its role as a

rubber vulcanization accelerator and a versatile synthetic intermediate, make it a compound of ongoing interest. The provided synthesis protocol offers a reliable method for its laboratory preparation. Adherence to safety guidelines is paramount due to its potential health hazards. Future research should focus on a more detailed elucidation of its pharmacological and toxicological profile to fully assess its impact on human health and the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. 1,2,3-TRIPHENYLGUANIDINE synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. CAS 101-01-9: N,N',N"-Triphenylguanidine | [CymitQuimica](http://cymitquimica.com) [cymitquimica.com]
- 5. 1,2,3-TRIPHENYLGUANIDINE price, buy 1,2,3-TRIPHENYLGUANIDINE - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 6. CAS Common Chemistry [\[commonchemistry.cas.org\]](http://commonchemistry.cas.org)
- 7. labsolu.ca [labsolu.ca]
- 8. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 9. researchgate.net [researchgate.net]
- 10. 1,2,3-Triphenylguanidine | C19H17N3 | CID 7539 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 11. researchgate.net [researchgate.net]
- 12. Occurrence of 1,3-Diphenylguanidine, 1,3-Di- o-tolylguanidine, and 1,2,3-Triphenylguanidine in Indoor Dust from 11 Countries: Implications for Human Exposure - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 13. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Physical and chemical properties of 1,2,3-Triphenylguanidine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1663917#physical-and-chemical-properties-of-1-2-3-triphenylguanidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com